6-Nitropicolinimidamide hydrochloride
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Overview
Description
6-Nitropicolinimidamide hydrochloride is a chemical compound with the molecular formula C6H7ClN4O2 and a molecular weight of 202.6 g/mol It is a derivative of picolinamide, featuring a nitro group at the 6-position and an imidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration at the 6-position .
Industrial Production Methods
Industrial production of 6-Nitropicolinimidamide hydrochloride may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Nitropicolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidamide group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of 6-aminopicolinimidamide hydrochloride.
Substitution: Formation of substituted imidamides with various functional groups.
Scientific Research Applications
6-Nitropicolinimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Nitropicolinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the imidamide group can form hydrogen bonds and interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
6-Aminopicolinimidamide hydrochloride: A reduced form of 6-Nitropicolinimidamide hydrochloride with an amino group instead of a nitro group.
6-Nitropicolinamide: A similar compound lacking the imidamide group.
6-Nitropicolinic acid: A compound with a carboxylic acid group instead of the imidamide group
Uniqueness
This compound is unique due to the presence of both a nitro group and an imidamide group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
1179361-39-7 |
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Molecular Formula |
C6H7ClN4O2 |
Molecular Weight |
202.60 g/mol |
IUPAC Name |
6-nitropyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H6N4O2.ClH/c7-6(8)4-2-1-3-5(9-4)10(11)12;/h1-3H,(H3,7,8);1H |
InChI Key |
FDIYMWXVTSIRAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)[N+](=O)[O-])C(=N)N.Cl |
Origin of Product |
United States |
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